molecular formula C48H69N15O14S2 B14757298 Argipressin acetate (113-79-1(free base))

Argipressin acetate (113-79-1(free base))

Cat. No.: B14757298
M. Wt: 1144.3 g/mol
InChI Key: ZHFGXNMADRRGQP-RSHZODHTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of argipressin acetate involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of argipressin acetate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Argipressin acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include modified peptides with altered biological activities, such as increased or decreased binding affinity to receptors .

Mechanism of Action

Argipressin acetate exerts its effects by binding to vasopressin receptors, primarily V1 and V2 receptors. The binding to V1 receptors causes vasoconstriction, leading to increased blood pressure. Binding to V2 receptors in the kidneys promotes water reabsorption, reducing urine output and increasing blood volume . The molecular pathways involved include the activation of adenylate cyclase and the subsequent increase in cyclic AMP (cAMP) levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Argipressin acetate is unique due to its dual vasoconstrictive and antidiuretic activities, making it valuable in both research and therapeutic contexts. Its high affinity for vasopressin receptors and its ability to modulate water retention and blood pressure distinguish it from other similar compounds .

Properties

Molecular Formula

C48H69N15O14S2

Molecular Weight

1144.3 g/mol

IUPAC Name

acetic acid;(2S)-1-[(4R,10S,13S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C46H65N15O12S2.C2H4O2/c47-27-22-74-75-23-33(45(73)61-17-5-9-34(61)44(72)56-28(8-4-16-53-46(51)52)39(67)54-21-37(50)65)60-43(71)32(20-36(49)64)59-40(68)29(14-15-35(48)63)55-41(69)31(18-24-6-2-1-3-7-24)58-42(70)30(57-38(27)66)19-25-10-12-26(62)13-11-25;1-2(3)4/h1-3,6-7,10-13,27-34,62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H2,50,65)(H,54,67)(H,55,69)(H,56,72)(H,57,66)(H,58,70)(H,59,68)(H,60,71)(H4,51,52,53);1H3,(H,3,4)/t27-,28-,29-,30?,31-,32?,33-,34-;/m0./s1

InChI Key

ZHFGXNMADRRGQP-RSHZODHTSA-N

Isomeric SMILES

CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N

Canonical SMILES

CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N

Origin of Product

United States

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